5-(Allyloxycarbonylamino)-1-pentanol

Description

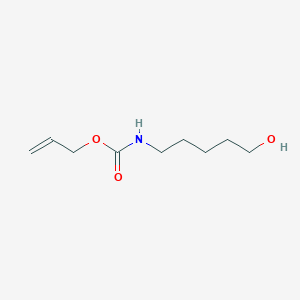

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-8-13-9(12)10-6-4-3-5-7-11/h2,11H,1,3-8H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACCNNJQBLQJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403296 | |

| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221895-82-5 | |

| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Allyloxycarbonylamino 1 Pentanol

Convergent and Divergent Synthetic Routes to the Core Scaffold

The construction of the 5-(allyloxycarbonylamino)-1-pentanol backbone can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Conversely, a divergent synthesis begins with a common precursor that is sequentially modified to generate a library of related compounds. nih.govnih.govsciengine.comresearchgate.netnih.gov In the context of this compound, a divergent route might start from a simple C5 precursor like 1,5-pentanediol (B104693) or a cyclic ether, which is then selectively functionalized to introduce the amino and subsequently the allyloxycarbonyl group. nih.govnih.govrsc.org This approach is particularly useful for creating analogues of the target compound for structure-activity relationship studies.

Amination Strategies for Pentanol (B124592) Derivatives

A critical step in the synthesis of the core scaffold is the introduction of the amino group onto a pentanol backbone. Several amination strategies can be employed, with reductive amination being a prominent and effective method.

One notable strategy involves the reductive amination of 5-hydroxypentanal. researchgate.net This aldehyde can be derived from the hydration of dihydropyran. The subsequent reaction with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., nickel), yields 5-amino-1-pentanol (B144490). google.com The reaction mechanism proceeds through the formation of an intermediate imine, which is then reduced to the primary amine. nih.govresearchgate.netyoutube.comnih.gov The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield. nih.gov

Another approach involves the direct amination of 1,5-pentanediol. This transformation is more challenging due to the lower reactivity of the hydroxyl groups compared to a carbonyl group. However, specialized catalysts and reaction conditions can facilitate this conversion, often proceeding through an oxidation-amination-reduction sequence in a single pot.

Derivatization of 5-Amino-1-pentanol Precursors

Once 5-amino-1-pentanol is obtained, the subsequent step is the selective derivatization of the primary amino group to form the allyloxycarbonyl (Alloc) protected amine. This transformation introduces the carbamate (B1207046) functionality, which serves as a protective group in further synthetic applications. The reaction involves the treatment of 5-amino-1-pentanol with a suitable allyloxycarbonylating agent. Care must be taken to ensure that the reaction is selective for the amine over the alcohol, which is generally achievable due to the higher nucleophilicity of the amino group.

Selective Allyloxycarbonylation Techniques for Primary Amines

The introduction of the allyloxycarbonyl (Alloc) protecting group onto the primary amine of 5-amino-1-pentanol is a key transformation. The success of this step hinges on the appropriate selection of reagents and the optimization of reaction conditions to achieve high selectivity and yield.

Reagent Selection for Carbamate Formation (e.g., Diallyl Pyrocarbonate)

Several reagents can be employed for the allyloxycarbonylation of primary amines. Allyl chloroformate is a common choice; however, it can be highly reactive and may lead to side reactions if conditions are not carefully controlled.

A more selective and often preferred reagent is diallyl pyrocarbonate . This reagent is known for its efficacy in introducing the Alloc group under mild conditions. numberanalytics.com It reacts selectively with the primary amine of 5-amino-1-pentanol to form the desired N-allyloxycarbonyl derivative. The reaction typically proceeds with high chemoselectivity for the amine over the primary alcohol due to the greater nucleophilicity of the nitrogen atom.

| Reagent | Structure | Key Features |

| Allyl Chloroformate | Highly reactive, may require careful control of reaction conditions to avoid side reactions. | |

| Diallyl Pyrocarbonate | More selective than allyl chloroformate, allows for milder reaction conditions, generally leading to cleaner reactions and higher yields. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a base.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to avoid competing reactions with the solvent. The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often necessary to neutralize the acidic byproduct generated during the reaction, thereby driving the equilibrium towards the product.

The reaction temperature is another critical factor. The allyloxycarbonylation is often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize the formation of byproducts. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Careful optimization of these parameters can lead to high yields of the desired product. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. whiterose.ac.ukpsu.edunih.govmdpi.comrsc.org For the synthesis of this compound, several green chemistry approaches can be considered.

One of the most significant green aspects is the use of renewable starting materials. The precursor, 5-amino-1-pentanol, can be synthesized from biomass-derived 2-hydroxytetrahydropyran, which is obtained from the hydration of dihydropyran. google.com This bio-based route offers a more sustainable alternative to traditional petroleum-based syntheses. The synthesis of 5-amino-1-pentanol from 3,4-dihydro-2H-pyran through a two-step hydration and reductive amination process can achieve yields as high as 93% under mild conditions, highlighting its efficiency and green credentials. google.com

Furthermore, the choice of reagents and solvents plays a crucial role in the greenness of the synthesis. The use of diallyl pyrocarbonate for the allyloxycarbonylation step is advantageous as it often leads to cleaner reactions and reduces the need for extensive purification, thereby minimizing solvent usage and waste generation.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Synthesis of the precursor 5-amino-1-pentanol from biomass-derived 2-hydroxytetrahydropyran. google.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing less hazardous solvents and minimizing their use through efficient reactions and purifications. |

| Catalysis | Utilizing catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste. |

Solvent-Free and Aqueous Medium Syntheses

The paradigm of chemical synthesis is progressively shifting towards minimizing or eliminating the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, this involves a two-step conceptual process: the synthesis of the precursor 5-amino-1-pentanol, followed by the introduction of the allyloxycarbonyl protecting group.

Solvent-Free Approaches:

Solvent-free reactions, often conducted through mechanochemistry (grinding) or by using one of the reactants as the solvent, offer significant environmental benefits. researchgate.net These methods can lead to higher yields, reduced reaction times, and simplified purification procedures. mdpi.com While specific research on a completely solvent-free synthesis of this compound is not extensively documented, the principles can be applied. For instance, the protection of 5-amino-1-pentanol with allyl chloroformate could potentially be carried out under solvent-free conditions, possibly with a solid base catalyst. This approach would significantly reduce the waste generated from reaction solvents. researchgate.net

Aqueous Medium Syntheses:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of the precursor, 5-amino-1-pentanol, has been explored from biomass-derived sources like dihydropyran, which can be processed in aqueous phases. researchgate.net A key challenge in aqueous synthesis is the solubility of organic reactants. However, for the subsequent protection step, the use of biphasic systems or phase-transfer catalysts can facilitate the reaction between the water-soluble 5-amino-1-pentanol and the less polar allyl chloroformate.

| Synthesis Approach | Potential Advantages | Key Considerations |

| Solvent-Free | Reduced solvent waste, potentially faster reaction rates, simplified workup. researchgate.netmdpi.com | Heat management in exothermic reactions, reactant mixing, potential for solid-state side reactions. |

| Aqueous Medium | Environmentally benign solvent, improved safety. | Reactant solubility, potential for hydrolysis of reagents, product isolation from the aqueous phase. |

Atom Economy and Waste Minimization in Production

Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgskpharmteco.com The goal is to design synthetic routes where a maximal number of reactant atoms are incorporated into the final molecule, thereby minimizing the generation of byproducts. buecher.de

In the synthesis of this compound from 5-amino-1-pentanol and allyl chloroformate, the atom economy can be calculated as follows:

Reaction: C₅H₁₃NO + C₄H₅ClO₂ → C₉H₁₇NO₃ + HCl

| Compound | Molecular Weight ( g/mol ) |

| 5-amino-1-pentanol | 103.16 |

| Allyl chloroformate | 120.54 |

| This compound | 203.25 |

| Hydrogen chloride (byproduct) | 36.46 |

The theoretical atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (203.25 / (103.16 + 120.54)) x 100 ≈ 90.8%

Waste minimization extends beyond atom economy to include the reduction of solvent use, energy consumption, and the avoidance of hazardous reagents and catalysts. The choice of a base to neutralize the HCl byproduct in the protection step is also crucial; using a recyclable or benign base can further improve the process's green credentials.

Catalytic Approaches to Scaffold Construction

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity, under milder conditions, and with lower energy input. monash.edursc.org For the synthesis of this compound, catalytic methods are primarily relevant to the efficient production of the 5-amino-1-pentanol precursor.

Recent research has focused on the catalytic reductive amination of biomass-derived platform chemicals. For example, 5-amino-1-pentanol can be synthesized from dihydropyran through a process that involves hydration and subsequent reductive amination. google.com This process can be catalyzed by various metal catalysts.

Catalysts for 5-amino-1-pentanol Synthesis:

| Catalyst System | Substrate | Key Findings |

| Ni-Mg₃AlOₓ | Dihydropyran | Highly active and selective, with yields of up to 85% under mild conditions. researchgate.net |

| Ni/ZrO₂ | 2-Hydroxytetrahydropyran | Showed high yield for 5-amino-1-pentanol. researchgate.net |

| NiCo/Al₂O₃ | 2-Hydroxytetrahydropyran | Bimetallic catalysts demonstrated high activity and stability. sciopen.com |

| Pt/ZrO₂ | Furfurylamine (B118560) | Effective for the hydrogenolysis of furfurylamine to 5-amino-1-pentanol. researchgate.net |

These catalytic routes represent a significant advancement over traditional synthetic methods that may rely on stoichiometric reagents and produce more waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous for industrial-scale production. google.com The development of non-precious metal catalysts, such as those based on nickel and cobalt, is also a key area of research aimed at reducing the cost and environmental impact of the synthesis. sciopen.com

Derivatives and Analogues of 5 Allyloxycarbonylamino 1 Pentanol in Research

Design and Synthesis of Chain-Extended and Chain-Contracted Analogues

Exploration of Substituent Effects on Reactivity and Selectivity

Synthesis of Chiral 5-(Allyloxycarbonylamino)-1-pentanol Derivatives

The synthesis of chiral derivatives of this compound is not described in the available scientific literature. While general methods for the synthesis of chiral amino alcohols are well-established, their specific application to create chiral analogues of N-Alloc protected 5-amino-1-pentanol (B144490), for instance, by introducing stereocenters on the carbon backbone, has not been documented in published research.

Development of Polymeric Analogues and Conjugates

There is no information available regarding the development of polymeric analogues or conjugates of this compound. Research in this area would involve the polymerization of monomers derived from this compound or its conjugation to existing polymer backbones. Such materials could have potential applications in drug delivery or materials science. However, at present, there are no published studies detailing the synthesis, characterization, or application of such polymeric systems.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "5-(Allyloxycarbonylamino)-1-pentanol" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and offering insights into its conformational preferences.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons adjacent to the oxygen of the alcohol and the nitrogen of the carbamate (B1207046) are expected to be deshielded and thus appear at a higher chemical shift (downfield). The protons of the allyl group will exhibit characteristic signals, including those in the vinyl region with distinct coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the carbamate group is typically found in the range of 155-160 ppm, while the carbons of the allyl group and the pentanol (B124592) chain will have distinct signals based on their hybridization and proximity to electronegative atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | ~3.6 |

| H-2 | ~1.5 |

| H-3 | ~1.3 |

| H-4 | ~1.4 |

| H-5 | ~3.1 |

| NH | ~5.0 (broad) |

| O-CH₂ (allyl) | ~4.5 |

| CH (allyl) | ~5.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~62 |

| C-2 | ~32 |

| C-3 | ~23 |

| C-4 | ~29 |

| C-5 | ~41 |

| C=O | ~156 |

| O-CH₂ (allyl) | ~65 |

| CH (allyl) | ~133 |

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of "this compound" and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, thus confirming the molecular formula.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, though it might be weak due to the lability of the molecule. The fragmentation pattern is highly informative. Common fragmentation pathways for N-protected amino alcohols include cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms. For "this compound," characteristic fragments would likely arise from the loss of the allyl group, the butanol chain, or cleavage within the pentyl backbone. The presence of nitrogen can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Mass spectrometry is also a crucial tool for assessing the purity of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities from the main compound and provide their mass spectra for identification. This is vital for ensuring the quality of the synthesized material.

Table 3: Expected Mass Fragmentation Peaks for this compound

| m/z | Possible Fragment |

|---|---|

| 201 | [M]⁺ |

| 160 | [M - C₃H₅]⁺ |

| 144 | [M - C₃H₅O]⁺ |

| 102 | [M - C₄H₇O₂N]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present in "this compound".

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For "this compound," a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching of the carbamate will likely appear in a similar region, around 3300 cm⁻¹. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate. The C-O stretching vibrations of the alcohol and carbamate will be visible in the fingerprint region (1300-1000 cm⁻¹). The C=C stretching of the allyl group is expected around 1645 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C=C double bond of the allyl group and the C-C backbone of the pentanol chain will show strong signals. The symmetric vibrations of non-polar bonds are particularly Raman active. The characteristic peaks for carbamates in Raman spectra can be found at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) | Weak |

| Carbamate | N-H stretch | ~3300 | Weak |

| Carbamate | C=O stretch | ~1700 (strong) | ~1716 |

| Alkane | C-H stretch | 2850-3000 | 2850-3000 |

| Alkene (Allyl) | C=C stretch | ~1645 | Strong |

| Carbamate | C-N stretch | 1250-1350 | ~1014, ~1162 |

X-ray Crystallography of Derivatives for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. To perform this analysis, a single crystal of high quality is required. While obtaining suitable crystals of "this compound" itself may be challenging due to its flexibility, derivatization to a more rigid or crystalline compound can facilitate crystal growth.

Once a suitable crystal is obtained and its diffraction pattern is measured, the resulting electron density map can be used to build a detailed molecular model. This would confirm the connectivity of all atoms and provide unequivocal evidence of the molecular structure. Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the compound. For instance, hydrogen bonds involving the alcohol's hydroxyl group and the carbamate's N-H and carbonyl groups would be expected to play a significant role in the crystal lattice.

The insights gained from X-ray crystallography are invaluable for understanding the conformational preferences of the molecule in the solid state, which can be compared with the solution-state conformations determined by NMR spectroscopy.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic properties of molecules. For 5-(allyloxycarbonylamino)-1-pentanol, the molecular geometry is primarily influenced by the interplay of the flexible pentanol (B124592) chain, the planar carbamate (B1207046) group, and the potential for intramolecular hydrogen bonding.

The structure of the carbamate group (–O–(C=O)–NH–) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C–N bond, restricting its rotation. The allyloxy group introduces additional flexibility.

A key feature influencing the geometry of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino or, in this case, the carbamate group. In a series of unsubstituted amino alcohols with the general formula HO(CH₂)nNH₂, the strength of the intramolecular O-H···N hydrogen bond has been shown to vary with the length of the alkyl chain. nih.gov For a five-carbon chain (n=4 in the related 5-amino-1-pentanol), a stable hydrogen-bonded conformation is expected, which would lead to a folded or cyclic geometry in the gas phase. The presence of the bulky and electron-withdrawing allyloxycarbonyl group on the nitrogen atom will modulate the hydrogen bond accepting ability of the carbamate group. The carbonyl oxygen of the carbamate is a potential hydrogen bond acceptor.

The electronic structure of this compound can be characterized by its molecular orbitals, charge distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) is likely to be localized on the non-bonding orbitals of the oxygen atoms and the nitrogen atom of the carbamate group, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations on related amino-alcohol ligands have shown that the choice of functional and basis set can influence the calculated bond lengths and angles, though generally good agreement with experimental data is found. up.ac.za For this compound, such calculations would provide precise values for bond lengths, bond angles, and dihedral angles, as well as a detailed map of the electron density and electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule.

Table 1: Predicted Key Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value Range | Influencing Factors |

| C-N bond length (carbamate) | 1.35 - 1.40 Å | Resonance in the carbamate group |

| C=O bond length (carbamate) | 1.22 - 1.25 Å | Carbonyl character |

| O-H···O=C hydrogen bond distance | 1.8 - 2.2 Å | Strength of the intramolecular hydrogen bond |

| Dihedral angle (C-O-C=O) | ~180° (trans) or ~0° (cis) | Steric and electronic effects of the allyl group |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is significant due to the presence of multiple rotatable single bonds in the pentanol chain and the allyloxycarbonyl group. A comprehensive conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and the transition states connecting them.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. muni.cz By scanning the PES, for instance by systematically rotating around specific dihedral angles, one can map out the energy landscape and identify the low-energy conformations. uni-rostock.de For this compound, key dihedral angles to consider would be those along the pentanol backbone and the rotation around the C-O and C-N bonds of the carbamate group.

As mentioned, intramolecular hydrogen bonding is expected to play a crucial role in determining the most stable conformations. nih.govarxiv.orgfrontiersin.org The formation of a hydrogen bond between the terminal hydroxyl group and one of the oxygen atoms of the carbamate group would lead to a pseudo-cyclic structure. The stability of this hydrogen bond would depend on the entropic penalty of forming the ring versus the enthalpic gain from the hydrogen bond.

The allyloxycarbonyl group itself has conformational preferences. The rotation around the O-C(allyl) bond and the C-O(carbonyl) bond will give rise to different conformers. The relative energies of these conformers will be influenced by steric interactions and hyperconjugation effects.

Computational methods like molecular mechanics (MM) can be used for an initial, rapid exploration of the conformational space, followed by more accurate quantum mechanical calculations (e.g., DFT) to refine the geometries and energies of the most promising conformers. The results of such an analysis would be a set of stable structures with their relative energies, providing a picture of the conformational equilibrium of the molecule.

Table 2: Illustrative Low-Energy Conformers of this compound

| Conformer | Key Feature | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Extended | Linear pentanol chain | 1.5 - 2.5 | 10 - 20 |

| Folded (H-bonded) | Intramolecular O-H···O=C bond | 0.0 | 70 - 80 |

| Globular | Compact structure | > 3.0 | < 5 |

Reaction Mechanism Elucidation for Key Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. A key transformation involving this compound is its formation through the N-protection of 5-amino-1-pentanol (B144490).

The protection of an amine with an allyloxycarbonyl group typically involves the reaction of the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) in the presence of a base. total-synthesis.comnumberanalytics.com A computational study of this reaction would involve locating the transition state for the nucleophilic attack of the amino group on the carbonyl carbon of the protecting agent. The calculations would provide the activation energy for this step, which is related to the reaction rate. The role of the base in deprotonating the amine or the resulting intermediate could also be modeled.

Another important reaction is the deprotection of the Alloc group, which is typically achieved using a palladium(0) catalyst. total-synthesis.comsigmaaldrich.comiris-biotech.de The mechanism of this reaction is complex and involves the formation of a π-allyl palladium complex. Computational studies can help to elucidate the different steps of the catalytic cycle, including the oxidative addition of the palladium to the allyl group, the decarboxylation to release the free amine, and the subsequent reactions of the palladium complex.

For both the protection and deprotection reactions, computational modeling can provide insights into the stereoselectivity and regioselectivity of the transformations. It can also be used to predict the effect of different catalysts, solvents, and reaction conditions on the reaction outcome.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of molecules in the condensed phase, including their interactions with each other and with solvent molecules. nih.govfu-berlin.deresearchgate.net An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the nature of the intermolecular forces that govern its properties.

In an aqueous solution, the this compound molecule would be expected to form hydrogen bonds with water molecules through its hydroxyl group and the carbamate group. The hydrophobic pentyl chain and the allyl group would likely be involved in hydrophobic interactions. MD simulations can quantify the number and lifetime of these hydrogen bonds and characterize the structure of the solvation shell around the molecule.

In the pure liquid or in a concentrated solution, intermolecular interactions between molecules of this compound would become important. These would include hydrogen bonding between the hydroxyl group of one molecule and the carbamate group of another, as well as van der Waals interactions between the alkyl and allyl chains. MD simulations can be used to calculate various properties of the liquid, such as its density, viscosity, and diffusion coefficient, and to analyze the local structure and organization of the molecules.

The results of MD simulations can provide a molecular-level understanding of macroscopic properties and can be used to predict the behavior of the compound in different environments. For example, understanding its intermolecular interactions is crucial for predicting its solubility, miscibility with other liquids, and its behavior in biological systems.

Applications As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The unique structural features of 5-(Allyloxycarbonylamino)-1-pentanol make it an ideal starting material or intermediate in the synthesis of intricate organic structures, including natural products and their analogs, as well as peptides and peptidomimetics.

In the realm of natural product synthesis, building blocks that offer both functionality and a defined carbon skeleton are highly sought after. This compound provides a five-carbon chain with differentiated reactivity at each end. The hydroxyl group can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The Alloc-protected amine, on the other hand, can be deprotected at a later stage to introduce a primary amine or to participate in cyclization reactions.

The allyloxycarbonyl (Alloc) protecting group is well-established in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. researchgate.netiris-biotech.dechemicalbook.com It provides an orthogonal protection strategy to the more commonly used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. This orthogonality allows for the selective deprotection of the Alloc group in the presence of Boc or Fmoc groups, enabling the synthesis of complex peptide structures, such as branched or cyclic peptides.

This compound can be incorporated into peptide chains or used to modify peptides. The hydroxyl group can be activated and coupled to the C-terminus of a peptide, or it can be used to attach the molecule to a solid support for SPPS. americanpeptidesociety.org Once incorporated, the Alloc-protected amine can be selectively deprotected to allow for the attachment of another peptide chain, a reporter molecule, or other functionalities. This approach is particularly useful in the synthesis of peptidomimetics, where non-standard amino acids or other structural motifs are introduced to improve the pharmacological properties of a peptide, such as its stability against enzymatic degradation. researchgate.net

Precursor for the Synthesis of Amine- and Alcohol-Bearing Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of scaffolds containing both amine and alcohol functionalities. These scaffolds are important in medicinal chemistry and drug discovery as they can be further elaborated to generate libraries of compounds for biological screening. wikipedia.org

The hydroxyl group can be readily converted into other functional groups. For example, oxidation of the alcohol to an aldehyde allows for its participation in reactions such as Wittig olefination or reductive amination. Conversion of the alcohol to a leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions.

The Alloc-protected amine provides a latent primary amine. After performing the desired transformations at the hydroxyl end of the molecule, the Alloc group can be removed to unmask the amine. This newly liberated amine can then be used for a range of reactions, including acylation, alkylation, or intramolecular cyclization to form heterocyclic structures. This stepwise functionalization allows for the controlled synthesis of diverse and complex molecular scaffolds.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and materials. guidechem.combroadpharm.com It involves the synthesis of large libraries of related compounds, which are then screened for a desired property. Bifunctional building blocks like this compound are highly valuable in the construction of such libraries. researchgate.netrsc.orgsigmaaldrich.com

The two distinct functional groups of this compound allow for its use in a divergent synthetic approach. The molecule can be attached to a solid support via its hydroxyl group. The Alloc-protected amine can then be deprotected and reacted with a variety of building blocks. Subsequently, the molecule can be cleaved from the solid support, and the now-free hydroxyl group can be reacted with another set of diverse building blocks. This strategy allows for the rapid generation of a large number of structurally diverse compounds from a single starting material.

Alternatively, in a solution-phase library synthesis, the differential reactivity of the hydroxyl and the protected amine can be exploited to sequentially add different building blocks, leading to the creation of a diverse library of compounds.

Employment in Materials Science and Polymer Chemistry as a Monomer or Linker

In the field of materials science and polymer chemistry, there is a growing interest in the development of functional and biodegradable polymers. 5-Amino-1-pentanol (B144490), the precursor to this compound, has been investigated as a monomer for the synthesis of biodegradable polyesteramides. researchgate.net The Alloc-protected derivative offers a more controlled approach to polymerization.

The bifunctional nature of this compound allows it to act as an AB-type monomer, where the hydroxyl group (A) can react with a suitable functional group (e.g., a carboxylic acid) and the deprotected amine (B) can react with another (e.g., another carboxylic acid or an isocyanate). This can lead to the formation of polyamides, polyurethanes, or other types of polymers.

The presence of the Alloc group allows for a stepwise polymerization process. For instance, the hydroxyl group can be used to form a polyester backbone, and the Alloc groups along the polymer chain can then be removed to expose the amine functionalities. These amines can then be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone, thereby modifying the material's properties. This approach provides a high degree of control over the final polymer architecture and functionality.

Industrial Relevance as a Chemical Intermediate

The precursor to the title compound, 5-amino-1-pentanol, is recognized as an important chemical intermediate with growing industrial relevance. google.comrsc.org It can be derived from renewable resources such as furfural (B47365), which is obtained from pentose sugars. researchgate.net This bio-based origin makes it an attractive building block for the synthesis of sustainable chemicals and materials. For example, 5-amino-1-pentanol is a key starting material for the synthesis of the alkaloid manzamine, which has shown potential as an anticancer and anti-inflammatory agent. guidechem.com

Given the industrial importance of 5-amino-1-pentanol, its protected derivatives, such as this compound, also hold significant value as chemical intermediates. In multi-step industrial syntheses, the selective protection of one functional group while another is being transformed is a common and crucial strategy. The use of the Alloc group provides a robust and reliable method for protecting the amine functionality of 5-amino-1-pentanol. This allows for the selective manipulation of the hydroxyl group without interference from the amine. The protected intermediate can then be carried through several synthetic steps before the amine is deprotected at the desired stage. This makes this compound a key intermediate in the industrial production of fine chemicals, pharmaceuticals, and specialty polymers.

Future Research Directions and Emerging Paradigms

Bio-Inspired Synthesis and Catalysis Utilizing 5-(Allyloxycarbonylamino)-1-pentanol

A significant future trend in chemical manufacturing is the adoption of green and bio-inspired synthetic routes, moving away from petrochemical feedstocks. Research has already demonstrated a potential pathway for producing the core structure of 5-amino-1-pentanol (B144490) from biomass-derived furfural (B47365). researchgate.netresearchgate.net One green catalytic system involves the synthesis of 2-furonitrile (B73164) from furfural and an ionic liquid hydroxylamine (B1172632) salt, followed by hydrogenation to furfurylamine (B118560), and subsequent hydrogenolysis using a Pt/ZrO2 catalyst to yield 5-amino-1-pentanol. researchgate.net

Future research will likely focus on refining these initial steps and integrating the Alloc protection step into a seamless, bio-inspired cascade. Key research questions include:

Enzymatic Catalysis: Can enzymes be identified or engineered to perform the selective N-allyloxycarbonylation of bio-derived 5-amino-1-pentanol? This would replace traditional chemical reagents with biocatalysts operating in aqueous media under mild conditions.

Integrated Biorefinery Concepts: The development of whole-cell biocatalysts or synthetic metabolic pathways could enable the direct conversion of simple biomass sugars into this compound, minimizing intermediate purification steps.

Bio-inspired Catalytic Systems: Inspired by enzymatic processes, researchers may develop novel manganese-catalyzed or other earth-abundant metal catalysts for key transformations in the synthetic sequence, such as the direct conversion of amines to alcohols under specific conditions, which could inspire novel routes to functionalized amino alcohols. nih.gov

This bio-inspired approach aims not only to create a more sustainable production method but also to leverage the inherent selectivity of biocatalysis to access novel derivatives that may be challenging to produce through traditional synthetic chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules, including peptides and specialty polymers, is increasingly moving from traditional batch processing to continuous flow chemistry and automated platforms. researchgate.netbeilstein-journals.org These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netnih.gov this compound is an ideal candidate for integration into these advanced systems as a non-standard building block or functional linker.

Future research will likely explore its application in automated fast-flow peptide synthesis (AFPS). nih.govmit.edu In this context, the compound could be used to introduce a flexible, hydrophilic spacer into a peptide sequence or to act as a point of attachment for other molecules, such as imaging agents or drug payloads. The mild and highly specific deprotection of the Alloc group is compatible with the chemistries used in solid-phase peptide synthesis. researchgate.net

The table below outlines the potential advantages of using this compound within a flow chemistry paradigm.

| Feature of Flow Chemistry | Application to this compound Synthesis/Use | Benefit |

| Precise Temperature Control | Managing exothermic steps in derivatization or deprotection. | Minimized side-product formation, improved yield. |

| Enhanced Mixing | Ensuring homogeneous reaction conditions for coupling reactions. | Faster reaction times, higher conversion rates. |

| Automated Reagent Delivery | Sequential addition of reagents for multi-step modifications on the molecule. | High-throughput synthesis of derivatives, rapid library generation. |

| In-line Purification | Integration with scavenger resins or liquid-liquid extraction units. | Reduced workup time, telescoping of synthetic steps. nih.gov |

| Improved Safety | Handling of potentially hazardous reagents in small, contained volumes. | Safer operation, especially during scale-up. |

The integration of this compound into automated platforms could accelerate the discovery of new functional materials and therapeutic conjugates. nih.gov

Development of Novel Protecting Group Strategies Based on the Alloc Moiety

The Alloc group is prized for its orthogonality to many other common protecting groups, such as Boc, Fmoc, and various silyl (B83357) ethers. researchgate.nettotal-synthesis.com It is stable to acidic and basic conditions used to remove these groups but can be selectively cleaved under neutral conditions using a palladium(0) catalyst. researchgate.nettotal-synthesis.com

Future research is expected to build upon this foundation to develop even more sophisticated strategies:

Greener Deprotection Protocols: While effective, palladium catalysts can be expensive and require removal from the final product. A key research direction will be the development of more sustainable and easily recyclable catalysts, potentially heterogeneous catalysts or nano-catalysts, for Alloc removal.

Stimuli-Responsive Cleavage: Researchers may design modified Alloc groups that can be cleaved by alternative triggers, such as light (photocleavage) or specific enzymes. This would expand the orthogonality of the protecting group and allow for its removal under highly specific biological or material science contexts.

Tandem Deprotection-Functionalization: Building on established tandem deprotection-coupling reactions, new methodologies could be developed where the cleavage of the Alloc group in this compound directly triggers a subsequent, desired intramolecular or intermolecular reaction in a one-pot process. researchgate.net

The table below compares various reagents and conditions for Alloc group removal, highlighting the versatility that future research can expand upon.

| Catalyst System | Scavenger/Additive | Conditions | Key Advantage |

| Pd(PPh₃)₄ | PhSiH₃ | Neutral, room temperature | Smooth removal, high orthogonality. researchgate.net |

| Pd(PPh₃)₄ | Morpholine | Neutral, room temperature | Common scavenger in peptide synthesis. total-synthesis.com |

| Pd[P(C₆H₅)₃]₄ / NaBH₄ | CH₃COONH₄ | MeOH-THF, 5 min | Extremely rapid and high-yielding cleavage. researchgate.net |

The development of these novel strategies will enhance the utility of this compound as a fine-tuned component in complex molecular assembly.

Exploration of Unconventional Reactivity Profiles

Beyond its role as a simple bifunctional linker, the unique arrangement of functional groups in this compound presents opportunities to explore unconventional reactivity. Future research could investigate chemical transformations that leverage the interplay between the molecule's different components.

Intramolecular Cyclizations: Following Alloc deprotection, the resulting 5-amino-1-pentanol can be a precursor for intramolecular reactions. Future work could explore novel catalytic systems to trigger cyclization into substituted piperidines, which are valuable heterocyclic scaffolds in medicinal chemistry. The pentanol (B124592) backbone provides the ideal spacing for such 6-membered ring formations.

Protecting Group as a Reactive Handle: The allyl group within the Alloc moiety is itself reactive. Instead of simple cleavage, it could participate in reactions like cross-metathesis, hydroformylation, or palladium-catalyzed allylic substitution before the deprotection step. This would transform the protecting group into a site for molecular elaboration, allowing for the introduction of new functional groups in a novel synthetic sequence.

Remote C-H Functionalization: Advances in catalysis are making the selective functionalization of C-H bonds in aliphatic chains increasingly feasible. Future studies could explore directing-group strategies, where either the hydroxyl or the Alloc-protected amine group directs a catalyst to selectively oxidize or substitute one of the methylene (B1212753) groups along the pentyl chain, creating novel and complex derivatives from a simple starting material.

Exploring these less-obvious reaction pathways will unlock the full synthetic potential of this compound, transforming it from a passive building block into an active participant in the construction of molecular complexity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(Allyloxycarbonylamino)-1-pentanol, and how do reaction conditions influence yield?

- Methodology : A common approach involves introducing the allyloxycarbonyl (Alloc) protecting group to the amine moiety of 5-amino-1-pentanol. This typically employs allyl chloroformate or allyloxycarbonyl anhydride in anhydrous conditions (e.g., THF or DCM) with a base (e.g., triethylamine) to scavenge HCl. Temperature control (0–25°C) minimizes side reactions like over-alkylation. Yield optimization may require iterative adjustments to stoichiometry, solvent polarity, and reaction time .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and structural validation using / NMR (e.g., δ ~5.8–5.2 ppm for allyl protons) and HRMS are critical .

Q. How can researchers reliably characterize this compound, and what spectral signatures are diagnostic?

- Analytical Techniques :

- NMR : The allyl group shows distinct resonances: NMR peaks at δ 5.8–5.2 (m, CH=CH), δ 4.6–4.5 (d, OCH), and δ 1.5–1.3 (m, pentanol backbone). NMR confirms carbonyl (δ ~155 ppm) and allyl carbons (δ ~118–132 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should exhibit a molecular ion peak matching the molecular weight (CHNO, ~215.25 g/mol) and fragmentation patterns consistent with Alloc cleavage .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?

- Solubility : The compound is moderately polar, dissolving well in DCM, THF, and ethyl acetate but poorly in water. Solubility in alcohols (e.g., methanol) depends on temperature and hydrogen-bonding interactions .

- Stability : The Alloc group is base-sensitive and prone to hydrolysis under acidic conditions. Storage at –20°C in inert atmospheres (argon) with desiccants is recommended to prevent degradation .

Advanced Research Questions

Q. How does the Alloc protecting group in this compound compare to Boc/Cbz in terms of orthogonal deprotection for peptide synthesis?

- Mechanistic Insight : Unlike acid-labile Boc (tert-butyloxycarbonyl) or hydrogenolysis-sensitive Cbz (benzyloxycarbonyl), Alloc is removed via palladium-catalyzed allyl transfer (e.g., Pd(PPh)/morpholine). This orthogonality allows sequential deprotection in multi-step syntheses. Kinetic studies show Alloc cleavage occurs within 1–2 hours under mild conditions (rt, THF), minimizing side reactions .

Q. What role does this compound play in designing self-assembled monolayers (SAMs) or polymer precursors?

- Application : The terminal hydroxyl and protected amine enable functionalization of surfaces (e.g., gold nanoparticles) via thiol-ene "click" chemistry or esterification. SAMs derived from this compound exhibit tunable hydrophilicity and amine reactivity post-deprotection, useful in biosensor fabrication .

Q. Are there contradictions in reported thermodynamic data (e.g., ΔH, solubility parameters) for this compound, and how can they be resolved?

- Data Reconciliation : Discrepancies in vapor pressure measurements (e.g., 3E-05 mmHg at 25°C vs. extrapolated Antoine equation values) may arise from impurities or instrumental calibration. Re-evaluation using dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) under controlled humidity/temperature is advised .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states during Alloc deprotection or nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/THF mixtures) assess conformational flexibility and solvation effects, guiding catalyst design (e.g., Pd nanoparticles) .

Methodological Notes

- Safety Protocols : Always use gloves/eye protection due to potential skin/eye irritation. Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Data Validation : Cross-reference experimental findings with crystallographic data (e.g., CCDC 1901024 for related structures) and replicate key results across labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.